molecular formula C2H6OTi B144783 Titanium tetraethoxide CAS No. 3087-36-3

Titanium tetraethoxide

Cat. No.: B144783
CAS No.: 3087-36-3
M. Wt: 93.94 g/mol
InChI Key: WLPSNBGDESCKIL-UHFFFAOYSA-N
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Description

Titanium tetraethoxide, also known as this compound, is a useful research compound. Its molecular formula is C2H6OTi and its molecular weight is 93.94 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

Titanium tetraethoxide, also known as Titanium(IV) ethoxide, is primarily used as a catalyst in organic synthesis and materials science . It is particularly effective in the synthesis of esters of sterically hindered alcohols via transesterification reactions . It can also be used as an activator and dehydrating agent for the condensation of (S)-(+)-p-toluenesulfinamide with aldehydes and ketones to form sulfinimines .

Mode of Action

This compound interacts with its targets by acting as a source of Ti 4+ ions . This allows it to form complexes with other compounds, such as acrylate with methacrylic acid . The compound’s effectiveness as a catalyst is due to its ability to facilitate the breaking and forming of chemical bonds in the reactions it catalyzes.

Biochemical Pathways

The exact biochemical pathways affected by this compound are complex and can vary depending on the specific reaction it is catalyzing. In general, it is known to facilitate redox transformations and hydrofunctionalization reactions, such as hydroamination .

Pharmacokinetics

As a catalyst, the pharmacokinetic properties of this compound are less relevant than they would be for a drug compound. It’s worth noting that the compound is a colorless liquid that is soluble in organic solvents but hydrolyzes readily . This suggests that it could be rapidly metabolized and eliminated from the body if ingested or absorbed.

Result of Action

The primary result of this compound’s action is the facilitation of chemical reactions. By acting as a catalyst, it speeds up reactions that would otherwise occur more slowly, leading to increased efficiency in the production of various chemical products .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is known to hydrolyze readily, suggesting that it may be less stable and effective in aqueous environments . Additionally, during storage, a gelatinous residue may form, which dissolves after heating up to 40 °C . This indicates that temperature can also affect the compound’s stability and efficacy.

Properties

CAS No.

3087-36-3

Molecular Formula

C2H6OTi

Molecular Weight

93.94 g/mol

IUPAC Name

ethanol;titanium

InChI

InChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3;

InChI Key

WLPSNBGDESCKIL-UHFFFAOYSA-N

SMILES

CC[O-].CC[O-].CC[O-].CC[O-].[Ti+4]

Canonical SMILES

CCO.[Ti]

Key on ui other cas no.

3087-36-3

physical_description

Liquid

Pictograms

Flammable; Irritant

Related CAS

280745-34-8

Synonyms

Ethanol Ttanium(4+) Salt;  Ethyl Alcohol Titanium(4+) Salt;  Ethyl Titanate(IV) ;  Ethyl Titanate;  Tetraethoxytitanium;  Tetraethyl Orthotitanate;  Tetraethyl Titanate;  Tetraethyl titanate (Ti(OC2H5)4);  Tetrakis(ethanolato)titanium;  Titanic Acid Ethyl Est

Origin of Product

United States

Synthesis routes and methods

Procedure details

Organic butyl titanate solution is mixed with a solvent (denatured ethanol) and graphite. The butyl titanate and solvent undergo a metathetical ligand exchange (room temperature decomposition) to form titanium tetraethanolate, butanol, and ethanol. The alcohols are then decanted, and the resulting slurry is then heated at 350° C. to completely decompose the remaining organic components, resulting in TiO2 being deposited on the basal plane surface of the graphite.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of titanium tetraethoxide?

A1: this compound has the molecular formula Ti(OC₂H₅)₄ [, , ]. Its molecular weight is 228.18 g/mol [, , ].

Q2: What spectroscopic techniques are useful for characterizing this compound?

A2: Several spectroscopic methods are employed to characterize this compound. These include:

  • Infrared (IR) Spectroscopy: Provides information about the presence of functional groups, particularly the Ti-O bond vibrations. [, , ]
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR studies offer insights into the structure and dynamics of this compound, especially its aggregation behavior in solution. [, , , , ]
  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for identifying titanium clusters formed during the hydrolysis of this compound, shedding light on the nucleation and growth of titanium dioxide nanoparticles. [, ]

Q3: How is this compound employed as a catalyst?

A3: this compound acts as a Lewis acid catalyst, effectively promoting various organic reactions. This catalytic activity stems from the titanium atom's ability to accept electron pairs [, ].

Q4: Can you give examples of reactions catalyzed by this compound?

A4: this compound catalyzes a range of reactions, including:

  • Esterification: It efficiently catalyzes the synthesis of maleic acid diesters, resulting in high yields and purity []. Synthesis of diethylene glycol dibenzoate also benefits from this catalyst, offering a fast and environmentally friendly approach [].
  • Polymerization: It plays a crucial role in polymerizing phenylacetylene to form polyphenylacetylene, influencing the reaction's progress based on factors like temperature, solvent, and catalyst concentration [].
  • Barbier-Type Reactions: It mediates one-pot three-component Barbier-type reactions, enabling the synthesis of β-nitroamines from simple starting materials such as aldehydes, bromonitromethane, and amines [].
  • α-Aminoallylation: It facilitates the stereoselective α-aminoallylation of aldehydes, utilizing chiral tert-butanesulfinamides and allyl bromides to achieve high yields and selectivity [].

Q5: How does the choice of solvent affect reactions involving this compound?

A5: The solvent significantly influences the reactivity and aggregation state of this compound, impacting reaction outcomes [, ]. Research has shown that the complexation of this compound with allylacetoacetate is influenced by the solvent used [].

Q6: Is this compound compatible with various materials?

A6: While this compound demonstrates compatibility with many materials, its reactivity necessitates careful consideration. For instance, it readily reacts with water, requiring handling in anhydrous conditions [, , , ].

Q7: How does this compound contribute to material science?

A7: this compound serves as a precursor for synthesizing titanium dioxide (TiO₂) [, , , , , , , , , ]. Researchers exploit its controlled hydrolysis and condensation reactions to produce TiO₂ particles and thin films with tailored properties.

Q8: How does the hydrolysis of this compound lead to TiO₂ formation?

A8: The hydrolysis of this compound involves a series of steps, with water molecules reacting with the ethoxide groups (–OC₂H₅), eventually replacing them with hydroxyl groups (–OH). This process results in the formation of titanium hydroxide [TiO(OH)₄] or hydrated titanium oxide species, which, upon further condensation reactions (water elimination), yield TiO₂ [, , , , , , , , , ].

Q9: What factors influence the properties of TiO₂ derived from this compound?

A9: Several parameters govern the characteristics of the resulting TiO₂, including:

  • Hydrolysis Conditions: Factors like the water-to-titanium alkoxide ratio, pH, temperature, and presence of additives significantly impact the particle size, morphology, crystallinity, and photocatalytic activity of the TiO₂ formed [, , , , , , ].
  • Presence of Stabilizers: Utilizing stabilizers like hydroxypropyl cellulose (HPC) during the synthesis can control particle size and prevent aggregation, leading to the formation of stable TiO₂ suspensions and influencing the final material's properties [, , , ].
  • Thermal Treatment: The phase transformation behavior of TiO₂ from amorphous to anatase and rutile phases is influenced by the annealing temperature. The presence of stabilizers and the synthesis conditions can further impact this transformation process [, , , ].

Q10: What are the applications of TiO₂ materials derived from this compound?

A10: The unique properties of TiO₂ nanoparticles and films make them suitable for various applications, such as:

  • Photocatalysis: TiO₂ materials, particularly in the anatase phase, exhibit excellent photocatalytic activity, enabling their use in environmental remediation applications like degrading pollutants like methylene blue [, ].
  • Ceramic Membranes: TiO₂-based ceramic membranes are of interest due to their catalytic and photocatalytic properties, combined with the advantages of ceramic materials [].
  • Optical Coatings: TiO₂ films with tailored optical properties are valuable for applications like anti-reflective coatings, optical filters, and high refractive index materials. The morphology and chemical composition of these films, influenced by the precursor and deposition conditions, are crucial for their optical performance [, ].

Q11: What safety precautions should be taken when handling this compound?

A11: this compound is moisture-sensitive and releases flammable ethanol upon reaction with water. It's crucial to handle it in a well-ventilated area, away from sources of ignition, using appropriate personal protective equipment [, , ].

Q12: Are there environmental concerns regarding this compound and its derivatives?

A12: While TiO₂ itself is considered relatively benign, the precursor, this compound, requires careful handling and disposal to minimize environmental risks [, ]. Research into the environmental impact and degradation pathways of this compound and its byproducts is essential for responsible use.

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